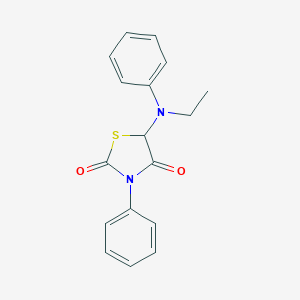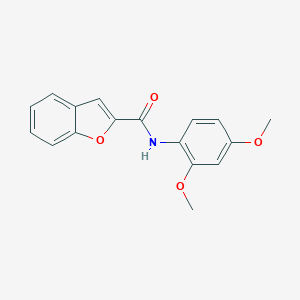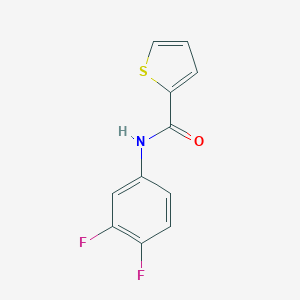
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as HMM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMM-4 is a heterocyclic compound that contains an indazole ring and a hydroxymethyl group. This molecule has a molecular formula of C13H18N2O2 and a molecular weight of 234.3 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antimicrobial activity. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. Another advantage is its potential applications in various fields, including medicinal chemistry and material science. However, one limitation is the limited availability of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one, which can make its synthesis and use in lab experiments challenging.
Direcciones Futuras
There are several future directions for the study of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One direction is the further investigation of its anticancer, antiviral, and antimicrobial properties, including its mechanism of action and potential applications in drug development. Another direction is the synthesis of novel organic materials using 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one as a building block, with potential applications in electronic and optoelectronic devices. Additionally, the development of new synthesis methods for 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives could lead to improved availability and accessibility for lab experiments and potential applications.
Métodos De Síntesis
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using different methods, including the reaction of 2-methyl-2-nitropropane with 2-methyl-3-nitro-2-butene, followed by the reduction of the resulting nitro compound with zinc and hydrochloric acid. Another method involves the reaction of 2-methyl-2-nitropropane with ethyl acetoacetate, followed by the reduction of the resulting nitro compound with sodium borohydride.
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been investigated for its anticancer, antiviral, and antimicrobial properties. In material science, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optoelectronic devices. In organic synthesis, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Propiedades
Nombre del producto |
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C11H16N2O2/c1-7-10-8(12-13(7)6-14)4-11(2,3)5-9(10)15/h14H,4-6H2,1-3H3 |
Clave InChI |
VWSZMXXXCSGTNF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1CO)CC(CC2=O)(C)C |
SMILES canónico |
CC1=C2C(=NN1CO)CC(CC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)


![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)






